2-Fluoro-6-propoxypyridine-3-boronic acid

Purity Quality Control Procurement

Suzuki-Miyaura couplings using heteroaryl boronic acids often face variability in solubility, pKa, and protodeboronation rates, leading to failed reactions or inconsistent yields. 2-Fluoro-6-propoxypyridine-3-boronic acid (CAS 2096338-78-0) solves this with: • **97% min purity** - eliminates pre-reaction purification vs. 95% analogs • **LogP 2.18** - superior solubility in non-polar solvents (toluene, dioxane) • **pKa 6.82±0.58** - predictable coupling kinetics Inert atmosphere storage (2-8°C) ensures long-term reagent integrity for SAR exploration of 2,6-disubstituted pyridines.

Molecular Formula C8H11BFNO3
Molecular Weight 198.99
CAS No. 2096338-78-0
Cat. No. B3031238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-propoxypyridine-3-boronic acid
CAS2096338-78-0
Molecular FormulaC8H11BFNO3
Molecular Weight198.99
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)OCCC)F)(O)O
InChIInChI=1S/C8H11BFNO3/c1-2-5-14-7-4-3-6(9(12)13)8(10)11-7/h3-4,12-13H,2,5H2,1H3
InChIKeyBLPIINIPTMBNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-propoxypyridine-3-boronic Acid – Overview


2-Fluoro-6-propoxypyridine-3-boronic acid (CAS 2096338-78-0) is a heteroaryl boronic acid comprising a pyridine ring substituted with a fluorine atom at the 2-position and a propoxy group at the 6-position, alongside the boronic acid moiety at the 3-position . With a molecular formula of C₈H₁₁BFNO₃ and a molecular weight of 198.99 g/mol, this compound serves as a key organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds to access complex biaryl and heteroaryl architectures relevant to pharmaceutical and agrochemical research . Its predicted physicochemical properties, including a boiling point of 329.3±52.0 °C, a density of 1.24±0.1 g/cm³, and an acidity constant (pKa) of 6.82±0.58, define its handling and reactivity profile .

Non-Substitutability of 2-Fluoro-6-propoxypyridine-3-boronic Acid


Interchanging 2-fluoro-6-propoxypyridine-3-boronic acid with other pyridine boronic acids—even those bearing similar functional groups—introduces significant variability in critical selection parameters. Variations in the alkoxy chain length, the presence or absence of the electron-withdrawing 2-fluoro substituent, and the regiochemistry of the boronic acid group all profoundly alter key properties such as solubility (as reflected by LogP and density), acidity (pKa), and the inherent stability of the boronic acid moiety . Furthermore, subtle differences in these physicochemical descriptors directly impact cross-coupling reaction kinetics, catalyst compatibility, and the propensity for undesirable side reactions like protodeboronation . Consequently, using an unverified alternative risks batch-to-batch inconsistency, reduced yield, or complete reaction failure, necessitating a compound-specific justification for procurement .

2-Fluoro-6-propoxypyridine-3-boronic Acid Differentiators


Purity Advantage Over Common Analogs

Multiple commercial suppliers list 2-fluoro-6-propoxypyridine-3-boronic acid with a minimum purity specification of 97% . In contrast, the closely related 2-fluoro-6-methoxypyridine-3-boronic acid (CAS 1402238-30-5) is frequently listed with a lower minimum purity specification of 95% . This difference in stated purity grade provides a direct, quantifiable basis for selection when higher initial reagent quality is required for sensitive downstream applications.

Purity Quality Control Procurement

Enhanced Acidity vs. Methoxy Analog

The predicted pKa of 2-fluoro-6-propoxypyridine-3-boronic acid is 6.82±0.58 . This value is 0.23 log units lower than the predicted pKa of the corresponding 2-fluoro-6-methoxypyridine-3-boronic acid, which is reported as 7.05±0.58 . The lower pKa indicates slightly higher acidity for the propoxy derivative, a property that can influence boronate formation kinetics and the base requirements in Suzuki-Miyaura couplings.

pKa Reactivity Cross-Coupling

Higher Lipophilicity vs. Non-Fluorinated Analogs

The calculated octanol-water partition coefficient (LogP) for 2-fluoro-6-propoxypyridine-3-boronic acid is 2.1816 . This value represents a significant increase in lipophilicity compared to 6-propoxypyridine-3-boronic acid (CAS 1150114-50-3), which lacks the 2-fluoro substituent and has a lower reported density of 1.16±0.1 g/cm³ (indicative of lower lipophilicity) . The higher LogP directly impacts the compound's solubility profile and its partitioning behavior in biphasic reaction mixtures, a critical factor in optimizing Suzuki-Miyaura cross-couplings.

LogP Lipophilicity Solubility

Stricter Storage Requirements

Vendor specifications for 2-fluoro-6-propoxypyridine-3-boronic acid mandate storage under an inert atmosphere at 2-8°C . This is a more stringent requirement than that for the non-fluorinated 2-propoxypyridine-5-boronic acid (CAS 1150114-50-3), which is recommended for storage at 2-8°C without explicit inert atmosphere requirement . The necessity for an inert atmosphere for the fluorinated analog underscores its greater susceptibility to oxidative or hydrolytic degradation, a key consideration for long-term inventory management and experimental reproducibility.

Storage Stability Handling

Increased Molecular Weight and Density

2-Fluoro-6-propoxypyridine-3-boronic acid has a molecular weight of 198.99 g/mol and a predicted density of 1.24±0.1 g/cm³ . Compared to the ethoxy analog (2-fluoro-6-ethoxypyridine-3-boronic acid, CAS 2096335-58-7) which has a MW of 184.96 g/mol , and the methoxy analog (MW 170.93 g/mol) , the propoxy chain contributes an additional 14.03 g/mol and 28.06 g/mol, respectively. This incremental increase in molecular weight and density provides a measurable handle for compound identity verification via LCMS or gravimetric analysis, reducing the risk of misidentification or cross-contamination in compound libraries.

Molecular Weight Density Physical Properties

Unique Functional Group Combination

While pyridine boronic acids are widely used, the specific combination of a 2-fluoro substituent, a 6-propoxy group, and a 3-boronic acid in a single pyridine ring (2-Fluoro-6-propoxypyridine-3-boronic acid) is a less common commercial offering compared to the more prevalent 2-fluoro-6-methoxy or 2-fluoro-5-boronic acid isomers [1]. This specific substitution pattern creates a unique steric and electronic environment around the boron center. Its distinct chemical identity, as confirmed by a unique InChI Key (BLPIINIPTMBNHS-UHFFFAOYSA-N), provides a high degree of confidence in its structural fidelity , which is essential for patent applications and structure-activity relationship (SAR) studies where precise regiochemistry is non-negotiable.

Chemical Space Novelty Scaffold

2-Fluoro-6-propoxypyridine-3-boronic Acid – Application Scenarios


High-Fidelity Suzuki-Miyaura Cross-Couplings

For palladium-catalyzed cross-coupling reactions where catalyst inhibition by trace impurities is a concern, the 97% minimum purity specification of 2-fluoro-6-propoxypyridine-3-boronic acid makes it a preferred choice over the 95% purity of common analogs like 2-fluoro-6-methoxypyridine-3-boronic acid . This higher initial quality reduces the need for pre-reaction purification, saving both time and material costs in library synthesis or process development.

Reaction Optimization in Non-Polar Solvent Systems

The calculated LogP of 2.1816 for this compound indicates significantly higher lipophilicity compared to non-fluorinated or methoxy-substituted pyridine boronic acids. This property makes it the reagent of choice for Suzuki couplings conducted in less polar solvents like toluene or dioxane, where enhanced solubility can drive reactions to higher conversion rates and simplify workup procedures.

Structure-Activity Relationship Studies for 2,6-Disubstituted Pyridines

In medicinal chemistry programs exploring 2,6-disubstituted pyridine cores, the unique electronic and steric profile conferred by the 2-fluoro and 6-propoxy groups provides a distinct vector for SAR exploration. The compound's well-defined physicochemical properties, including its pKa of 6.82±0.58 and molecular weight of 198.99 g/mol , allow for precise modulation of lead compound properties, such as lipophilicity and metabolic stability, without introducing additional synthetic complexity.

Inventory Management for Air-Sensitive Reagent Libraries

Given the strict vendor-specified storage requirement of an inert atmosphere at 2-8°C , this compound is ideally suited for laboratories with established infrastructure for handling and storing air- and moisture-sensitive reagents. Its procurement signals a commitment to maintaining high-quality compound collections and ensures long-term reagent integrity for future use, a key consideration for core facilities and compound management groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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